

Comparative analysis of 6-Benzothiazolecarboxaldehyde versus other aromatic aldehydes.

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Compound of Interest

Compound Name: **6-Benzothiazolecarboxaldehyde**

Cat. No.: **B025717**

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A Comparative Analysis of 6-Benzothiazolecarboxaldehyde and Other Aromatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical properties and potential biological activities of **6-Benzothiazolecarboxaldehyde** against other well-known aromatic aldehydes: benzaldehyde, vanillin, and cinnamaldehyde. Due to the limited availability of direct comparative studies involving **6-Benzothiazolecarboxaldehyde**, this guide compiles available data for each compound and proposes standardized experimental protocols for their direct comparison.

Physicochemical Properties

A summary of the key physicochemical properties of the four aromatic aldehydes is presented in Table 1. This data is crucial for understanding their behavior in different solvents and their potential for various chemical reactions.

Property	6-Benzothiazole carboxaldehyde	Benzaldehyde	Vanillin	Cinnamaldehyde
CAS Number	19989-67-4[1][2] [3]	100-52-7	121-33-5	104-55-2
Molecular Formula	C ₈ H ₅ NOS[1][3]	C ₇ H ₆ O	C ₈ H ₈ O ₃	C ₉ H ₈ O
Molecular Weight	163.2 g/mol [1]	106.12 g/mol	152.15 g/mol	132.16 g/mol
Appearance	Not specified	Colorless liquid	White to off-white crystalline needles	Yellowish oily liquid
Odor	Not specified	Almond-like	Sweet, vanilla-like	Spicy, cinnamon-like
Boiling Point	311.4 °C at 760 mmHg[1]	178.1 °C	285 °C	248 °C
Solubility in Water	Sparingly soluble	Sparingly soluble	Sparingly soluble	Slightly soluble

Chemical Reactivity

Aromatic aldehydes are characterized by the electrophilic nature of the carbonyl carbon, making them susceptible to nucleophilic attack. However, the reactivity of the aldehyde group can be significantly influenced by the nature of the aromatic ring and other substituents.

- Benzaldehyde: As the simplest aromatic aldehyde, it undergoes typical reactions such as oxidation to benzoic acid, reduction to benzyl alcohol, and condensation reactions like the Cannizzaro reaction.
- Vanillin: The presence of electron-donating hydroxyl and methoxy groups on the benzene ring makes the aldehyde group less reactive towards nucleophiles compared to benzaldehyde.

- Cinnamaldehyde: The carbon-carbon double bond in conjugation with the aldehyde group makes it susceptible to both 1,2- and 1,4-addition reactions.
- **6-Benzothiazolecarboxaldehyde:** The benzothiazole ring system is known to possess a range of biological activities. The reactivity of the aldehyde group at the 6-position is expected to be influenced by the electron-withdrawing nature of the fused thiazole ring, potentially making it more reactive towards nucleophiles than benzaldehyde. However, quantitative reactivity data is not readily available.

Biological Activities

While direct comparative biological data for **6-Benzothiazolecarboxaldehyde** is limited, the known activities of benzothiazole derivatives and the other aldehydes provide a basis for postulating its potential applications.

- Antimicrobial Activity: Benzaldehyde, vanillin, and cinnamaldehyde are known to possess antimicrobial properties.^[4] Benzothiazole derivatives are also widely studied for their potent antimicrobial effects.^[5] It is therefore plausible that **6-Benzothiazolecarboxaldehyde** exhibits antimicrobial activity.
- Antioxidant Activity: Vanillin is a known antioxidant. The potential for other aromatic aldehydes to act as antioxidants can be evaluated using standard assays.
- Anticancer Activity: Numerous benzothiazole derivatives have been investigated as potential anticancer agents.^{[6][7][8]} They are known to induce apoptosis in cancer cells through various signaling pathways.^{[9][10]}

Experimental Protocols

To facilitate a direct and objective comparison of these aromatic aldehydes, the following standardized experimental protocols are proposed.

Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- Preparation of Aldehyde Solutions: Prepare stock solutions of each aldehyde in a suitable solvent (e.g., DMSO).
- Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., *Staphylococcus aureus*, *Escherichia coli*) and fungi (e.g., *Candida albicans*).
- Assay Procedure:
 - In a 96-well microtiter plate, perform serial two-fold dilutions of each aldehyde solution in a suitable broth medium.
 - Inoculate each well with a standardized suspension of the microorganism.
 - Include a positive control (microorganism in broth without aldehyde) and a negative control (broth only).
 - Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
- Data Analysis: The MIC is the lowest concentration of the aldehyde that completely inhibits the visible growth of the microorganism.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Preparation of Solutions:
 - Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
 - Prepare serial dilutions of each aldehyde and a standard antioxidant (e.g., ascorbic acid) in methanol.
- Assay Procedure:

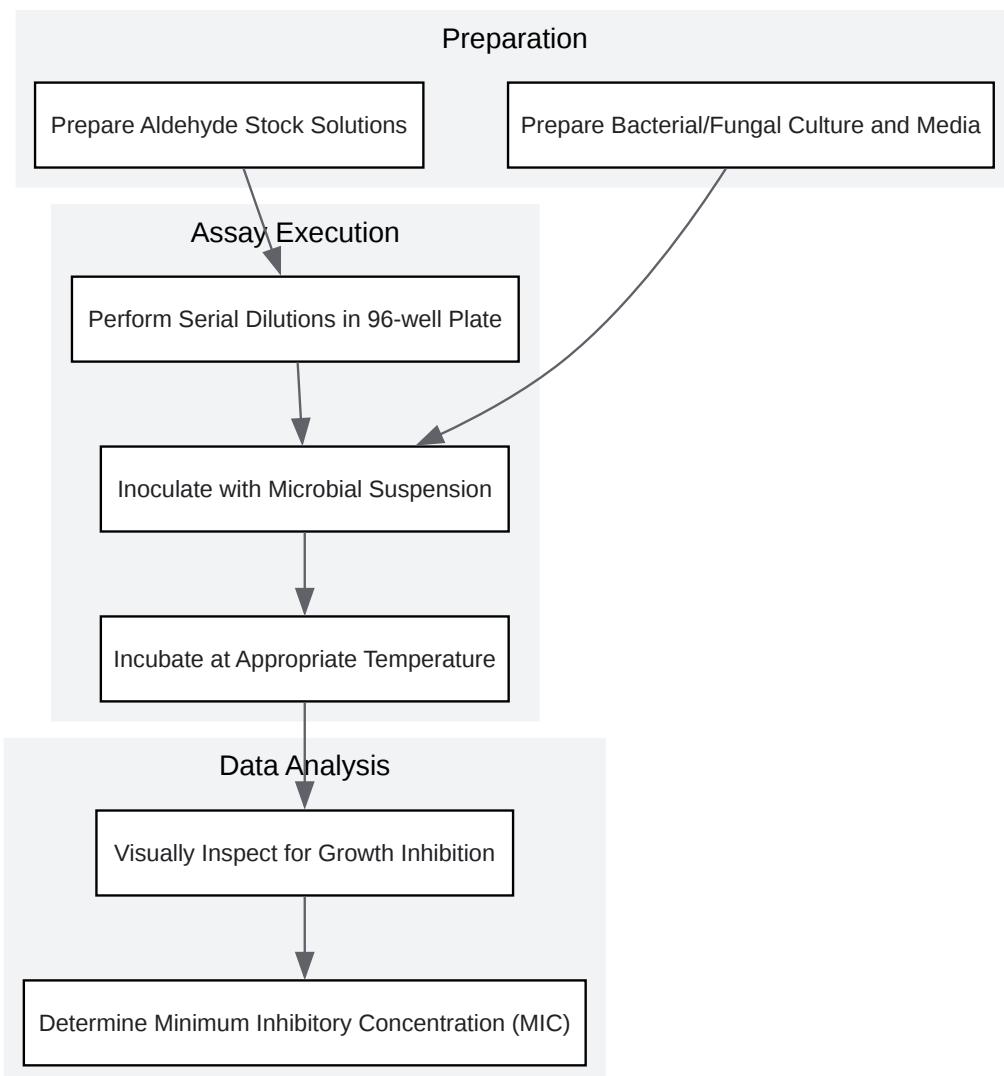
- Add a fixed volume of the DPPH solution to each dilution of the test compounds and the standard.
- Include a control containing only DPPH and methanol.
- Incubate the mixtures in the dark at room temperature for 30 minutes.

- Data Analysis:
 - Measure the absorbance of each solution at 517 nm using a spectrophotometer.
 - Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$
 - The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging activity against concentration.

Mandatory Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

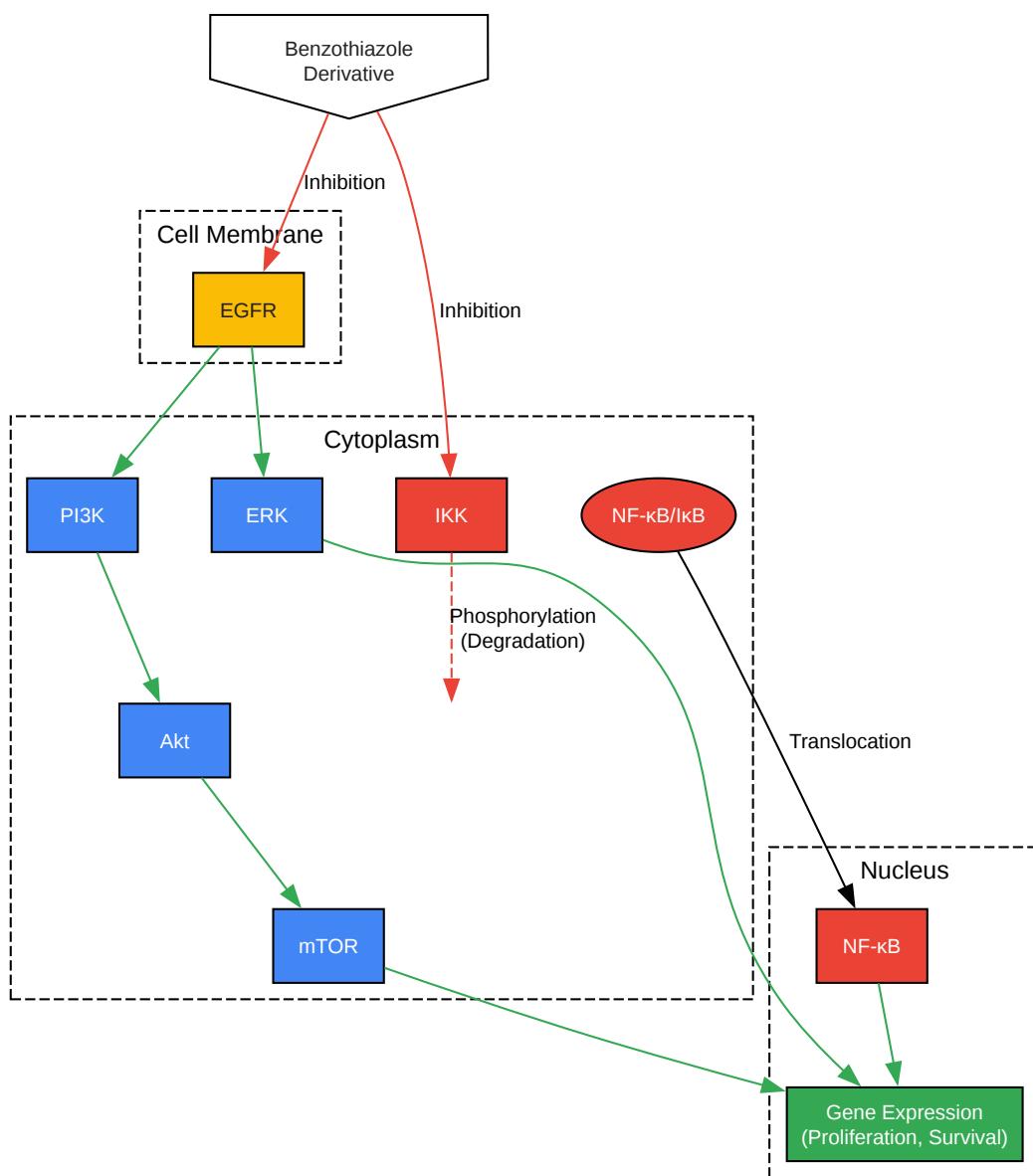
Workflow for Broth Microdilution Assay

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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of aromatic aldehydes.

Proposed Signaling Pathway for Anticancer Activity of Benzothiazole Derivatives

Proposed Anticancer Signaling Pathway of Benzothiazole Derivatives



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Caption: A potential signaling pathway for the anticancer effects of benzothiazole derivatives.[\[8\]](#) [\[9\]](#)[\[10\]](#)

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